N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
CAS No.:
Cat. No.: VC13642827
Molecular Formula: C13H19BClNO4S
Molecular Weight: 331.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BClNO4S |
|---|---|
| Molecular Weight | 331.6 g/mol |
| IUPAC Name | N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15)11(8-9)16-21(5,17)18/h6-8,16H,1-5H3 |
| Standard InChI Key | KSDKQDYOORXWOT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, reflects its three key functional groups:
-
Chloro Substituent: Positioned ortho to the sulfonamide group on the benzene ring, this electron-withdrawing group influences electronic distribution and reactivity.
-
Methanesulfonamide Group: A sulfonamide moiety (-SONH) attached to the phenyl ring, known for enhancing solubility and enabling hydrogen bonding with biological targets .
-
Tetramethyl-1,3,2-Dioxaborolane: A boron-containing cyclic ester that stabilizes the boronic acid precursor, facilitating Suzuki-Miyaura cross-coupling reactions.
The canonical SMILES representation, B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C, underscores the spatial arrangement of these groups.
Physicochemical Properties
Key properties include:
-
Molecular Weight: 331.6 g/mol.
-
Melting Point: 195–199°C (reported for structurally similar compounds).
-
Solubility: Limited aqueous solubility due to the hydrophobic dioxaborolane and chloro groups; soluble in polar aprotic solvents like dimethylformamide (DMF).
Table 1: Comparative Physicochemical Data
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for this compound are scarce, its synthesis likely follows established routes for arylboronate esters:
-
Borylation of Chlorophenyl Precursors: A palladium-catalyzed Miyaura borylation reaction introduces the dioxaborolane group to 2-chloro-5-bromophenyl intermediates.
-
Sulfonamide Formation: Reaction of the amine-functionalized intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Critical challenges include avoiding deborylation during sulfonamide installation and ensuring regioselectivity in the borylation step.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): NMR would show a peak near 30 ppm, typical for dioxaborolanes, while NMR would resolve methyl groups (δ 1.0–1.5 ppm) and aromatic protons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 331.6.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The dioxaborolane moiety acts as a protected boronic acid, enabling participation in Suzuki reactions to form biaryl structures. For example, coupling with aryl halides yields complex scaffolds prevalent in drug candidates:
This reaction’s efficiency depends on the electronic effects of the chloro and sulfonamide groups, which may modulate the boron center’s reactivity.
Pharmaceutical Intermediate
The compound’s structure aligns with kinase inhibitor pharmacophores . For instance, analogs with methanesulfonamide groups exhibit activity against protein kinases involved in cancer progression . While direct evidence is lacking, its utility as a precursor to bioactive molecules is plausible.
Comparative Analysis with Structural Analogs
Positional Isomerism
Comparing the 2-chloro-5-boronate derivative (subject compound) with its 3-boronate analog (PubChem CID 16217715) reveals:
-
Reactivity: The ortho-chloro group in the subject compound may sterically hinder coupling reactions compared to the meta-substituted analog.
-
Bioactivity: Meta-substituted analogs might exhibit superior kinase affinity due to reduced steric clash in target binding pockets .
Table 2: Impact of Substituent Position on Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume